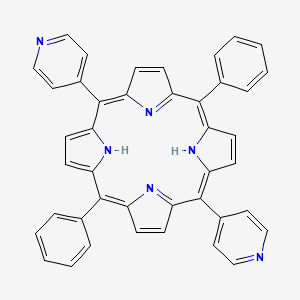

5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin

説明

Structural Significance of Porphyrin Macrocycles in Contemporary Chemistry

Porphyrins are a class of organic compounds composed of four pyrrole (B145914) subunits linked together at their α-carbon atoms via methine bridges. mdpi.comnih.gov This arrangement forms a large, highly conjugated macrocycle, a structural feature that is central to their chemical and physical properties. mdpi.comacs.org The porphyrin macrocycle is aromatic, typically containing a delocalized system of 18 π-electrons that adheres to Hückel's rule, which imparts significant stability to the molecule. mdpi.comnih.gov

The core of the porphyrin macrocycle contains four nitrogen atoms that can act as ligands, readily coordinating with a wide variety of metal ions to form metalloporphyrins. mdpi.comacs.org This ability to chelate metals is fundamental to their diverse roles in both biological and synthetic systems. In nature, metalloporphyrins are essential components of proteins like hemoglobin (iron), cytochromes (iron), and chlorophyll (B73375) (magnesium), where they participate in vital processes such as oxygen transport, electron transfer, and photosynthesis. mdpi.comnih.gov

The periphery of the porphyrin ring, at both the meso and β-positions, can be functionalized with various substituent groups. mdpi.commdpi.com This structural versatility allows for the fine-tuning of the molecule's electronic, optical, and solubility properties. acs.orgmdpi.com The remarkable photophysical characteristics of porphyrins, including strong absorption in the visible region of the electromagnetic spectrum (the Soret and Q-bands), make them suitable for applications in photodynamic therapy, sensing, and solar energy conversion. chemimpex.commdpi.comnih.gov Their robust and tunable nature has established them as crucial building blocks in fields ranging from catalysis to molecular electronics and materials science. mdpi.comacs.org

Unique Architectural Features of the Meso-Substituted Dipyridyl-Diphenylporphyrin Core

The defining characteristic of 5,15-Di(4-pyridyl)-10,20-diphenylporphyrin is the specific substitution pattern at the meso-positions (the carbon bridges linking the pyrrole rings). chemimpex.comsigmaaldrich.com In this A₂B₂-type porphyrin, two opposing meso-positions are occupied by phenyl groups, while the other two are occupied by 4-pyridyl groups. This arrangement imparts a C₂ᵥ symmetry to the molecule and results in a combination of features that are highly advantageous for specific applications.

The electronic properties of the macrocycle are influenced by this substitution pattern. The pyridyl groups can be protonated or alkylated to create cationic species, which can alter the molecule's solubility, particularly in aqueous solutions, and modify its electronic absorption and emission spectra. mdpi.comresearchgate.net This tunability is crucial for applications in sensing and photodynamic therapy. chemimpex.comresearchgate.net

Table 1: Key Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 71410-72-5 | chemimpex.comfrontierspecialtychemicals.comsigmaaldrich.com |

| Molecular Formula | C₄₂H₂₈N₆ | chemimpex.comfrontierspecialtychemicals.com |

| Molecular Weight | 616.71 g/mol | chemimpex.comfrontierspecialtychemicals.com |

| Appearance | Purple solid | chemimpex.com |

| Purity | ≥ 98% | chemimpex.com |

Overview of Research Trajectories in Porphyrin Chemistry Utilizing this compound

The unique architecture of this compound has positioned it as a versatile component in several areas of chemical research. Its bifunctional nature makes it a prime candidate for use as a linker in supramolecular chemistry and crystal engineering. frontierspecialtychemicals.com Researchers have utilized this compound to construct complex, ordered structures such as coordination frameworks with defined porosity, which have potential applications in gas storage and catalysis. koreascience.kr

In the field of materials science, this porphyrin derivative is explored for its excellent photophysical properties. chemimpex.com It is investigated as a light-harvesting agent in the development of solar cells, where its ability to absorb light efficiently is crucial for energy conversion. chemimpex.com Furthermore, its potential use in organic light-emitting diodes (OLEDs) has been noted. chemimpex.com

The compound also serves as a scaffold for creating more complex molecular systems. The pyridyl groups can serve as anchor points for attaching other functional units, leading to the synthesis of novel multi-component systems for applications in molecular electronics and artificial photosynthesis. chemimpex.comfrontierspecialtychemicals.com Additionally, research extends to its use in catalysis and as a chemical sensor for detecting metal ions or environmental pollutants. chemimpex.com The capacity for its metal complexes to be used in combined cancer photodynamic and chemotherapy has also been an area of investigation. frontierspecialtychemicals.com

Table 2: Research Applications

| Field of Research | Specific Application | Key Feature Utilized | Reference |

|---|---|---|---|

| Supramolecular Chemistry | Bifunctional linker for supramolecular assemblies | Peripheral pyridyl groups for coordination | frontierspecialtychemicals.com |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Photophysical properties | chemimpex.com |

| Materials Science | Solar Energy Conversion | Light-harvesting capabilities | chemimpex.com |

| Catalysis | Catalyst in chemical reactions | Coordination of metal ions | chemimpex.com |

| Sensor Technology | Sensor for metal ions and pollutants | Chemical and photophysical response | chemimpex.com |

| Biomedical | Photodynamic Therapy | Generation of reactive oxygen species | chemimpex.com |

特性

分子式 |

C42H28N6 |

|---|---|

分子量 |

616.7 g/mol |

IUPAC名 |

5,15-diphenyl-10,20-dipyridin-4-yl-21,23-dihydroporphyrin |

InChI |

InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-15-35(45-31)41(29-19-23-43-24-20-29)37-17-13-33(47-37)40(28-9-5-2-6-10-28)34-14-18-38(48-34)42(30-21-25-44-26-22-30)36-16-12-32(39)46-36/h1-26,45,48H |

InChIキー |

NDWPFDCJQAQASM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=CC=C8)C=C4)C9=CC=NC=C9)N3 |

製品の起源 |

United States |

Synthetic Methodologies and Derivatization Strategies for 5,15 Di 4 Pyridyl 10,20 Diphenylporphyrin

General Synthetic Routes for Porphyrin Macrocycles with Meso-Substituents

The creation of porphyrins with different substituents at the meso positions (trans-A₂B₂-porphyrins) has been a significant area of research. The primary challenge lies in controlling the placement of substituents to avoid the formation of a statistical mixture of products, which are often difficult to separate. nih.govrsc.org The two most prominent methods are the Rothemund and the more refined Lindsey and Adler-Longo syntheses, which involve the acid-catalyzed condensation of pyrroles and aldehydes. wikipedia.org

The synthesis of trans-substituted porphyrins frequently employs dipyrromethanes as key intermediates. researchgate.netacs.org For porphyrins containing phenyl groups, 5-phenyldipyrromethane is a crucial precursor. researchgate.networldscientific.comorgsyn.org Optimized procedures for its synthesis involve the acid-catalyzed condensation of excess pyrrole (B145914) with benzaldehyde (B42025). researchgate.netpsu.edu Trifluoroacetic acid (TFA) is a commonly used catalyst for this reaction. orgsyn.org

A significant improvement in the preparation of large quantities of 5-phenyldipyrromethane has been the development of a novel purification method involving vacuum sublimation. orgsyn.org This technique circumvents the need for large-scale column chromatography, which can be cumbersome and inefficient for this specific intermediate. orgsyn.org This advancement has made gram-scale synthesis of the analytically pure precursor practical, with reported yields as high as 65-67%. orgsyn.org Other dipyrrolic precursors can be prepared through methods like the hydrodesulfurization of di-2-pyrrolylthione. researchgate.networldscientific.com

| Precursor | Synthesis Method | Catalyst | Purification | Typical Yield | Reference |

| 5-Phenyldipyrromethane | Condensation of pyrrole and benzaldehyde | Trifluoroacetic acid (TFA) | Vacuum Sublimation | 65-67% | orgsyn.org |

| Dipyrromethane | Hydrodesulfurization of di-2-pyrrolylthione | Not specified | Not specified | Not specified | researchgate.networldscientific.com |

The MacDonald-type [2+2] condensation is a powerful strategy for the rational synthesis of trans-A₂B₂-porphyrins. acs.orgresearchgate.net This method involves the reaction of two different dipyrromethane units. For a porphyrin like 5,15-diphenylporphyrin, the condensation can occur between 5-phenyldipyrromethane and a suitable one-carbon equivalent, such as trimethyl orthoformate. worldscientific.com This approach offers a high-yield route to the desired porphyrin. researchgate.netresearchgate.net

Modern advancements, largely credited to Lindsey, have enabled these condensation reactions to proceed at room temperature under high-dilution conditions, which helps to minimize unwanted polymerization and scrambling of the dipyrromethane units. nih.govchem-station.comacs.org The process is typically a two-step, one-flask procedure involving an initial acid-catalyzed condensation to form the porphyrinogen, followed by oxidation to the stable, aromatic porphyrin. nih.govnih.gov Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. nih.govresearchgate.net These refined methods provide rational access to porphyrins with distinct meso-substituents, avoiding the statistical mixtures that plagued earlier synthetic attempts. nih.govacs.org

Specific Synthesis of 5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin

The synthesis of this compound (a trans-A₂B₂ type) is a direct application of the [2+2] condensation methodology, where two different aldehydes and pyrrole, or a pre-formed dipyrromethane and a second aldehyde, are reacted. researchgate.net

The targeted synthesis of 5,15-diphenyl-10,20-di(4-pyridyl)porphyrin is achieved through the acid-catalyzed condensation of 5-phenyldipyrromethane with 4-pyridinecarboxaldehyde. researchgate.net This is a mixed-aldehyde condensation. A variation involves reacting 5-(4-pyridyl)dipyrromethane (B1589054) with benzaldehyde. researchgate.net

Careful optimization of the reaction conditions is crucial for maximizing the yield of the desired trans-A₂B₂ isomer and minimizing the formation of other products like A₄, B₄, and cis-A₂B₂ porphyrins. researchgate.net The reaction is typically catalyzed by a strong acid like trichloroacetic acid and carried out in a solvent mixture such as acetonitrile-dichloromethane, followed by oxidation with p-chloranil. researchgate.net This optimized approach has been reported to produce 5,15-diphenyl-10,20-di(4-pyridyl)porphyrin in yields of up to 63%. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Yield | Reference |

| 5-Phenyldipyrromethane | 4-Pyridinecarboxaldehyde | Trichloroacetic acid | p-Chloranil | 53-63% | researchgate.net |

| 5-(4-pyridyl)dipyrromethane | Benzaldehyde | Trichloroacetic acid | p-Chloranil | 53-63% | researchgate.net |

A primary challenge in the synthesis of meso-substituted porphyrins, including this compound, is the formation of side products and the subsequent difficulty of purification. chem-station.comtsijournals.com The condensation reaction can lead to scrambling, where the dipyrromethane units cleave and recombine, resulting in a statistical mixture of porphyrins (e.g., tetraphenylporphyrin, tetrapyridylporphyrin, and the cis-isomer of the desired product). rsc.orgworldscientific.com This issue is particularly pronounced when using unhindered precursors like 5-phenyldipyrromethane. rsc.org

Older methods like the Adler synthesis were often plagued by the formation of significant amounts of tar, which complicates the purification process. tsijournals.com Improvements have focused on several key areas:

Reaction Conditions: Using low-scrambling conditions, such as those developed by Lindsey involving specific acid catalysts (TFA, BF₃·OEt₂) and controlled temperatures, helps to suppress the acid-induced cleavage of intermediates. nih.govrsc.orgwikipedia.org

Chromatography: Despite improvements in synthesis, column chromatography on silica (B1680970) gel or alumina (B75360) remains a standard method for isolating the target porphyrin from the reaction mixture. worldscientific.comorgsyn.org The choice of eluent is critical for achieving good separation of the different porphyrin species.

Crystallization: Recrystallization from a suitable solvent mixture, such as toluene/pyridine (B92270), can be an effective final step to obtain analytically pure product. worldscientific.com

Chemical Modifications and Analogues of this compound

The structure of this compound, with its reactive pyridyl nitrogen atoms and modifiable phenyl groups, makes it a versatile platform for further functionalization.

One of the most common modifications is the N-alkylation of the pyridyl groups. nih.gov Treatment with alkylating agents, such as methyl iodide or (CH₃)₃O⁺BF₄⁻, converts the neutral pyridyl moieties into cationic pyridinium (B92312) salts. nih.gov This transformation dramatically increases the water solubility of the porphyrin, a crucial property for various biomedical applications. nih.gov

Another key modification is the insertion of a metal ion into the porphyrin core to form a metalloporphyrin . A wide range of metal derivatives, including Co(II), Cu(II), Ga(III), In(III), Fe(III), Mn(III), Ni(II), Pd(II), Pt(II), and Zn(II), can be synthesized upon request from commercial suppliers, indicating that these metallation reactions are well-established. porphychem.com

Furthermore, analogues of the parent compound have been synthesized to fine-tune its properties. For instance, derivatives bearing di-alkyl chains (such as dipropyl or dihexyl) on the meso-phenyl substituents have been prepared. researchgate.net These modifications can alter the solubility and aggregation properties of the porphyrin. The bifunctional nature of this porphyrin also makes it a key building block for creating more complex supramolecular structures, such as porphyrin dimers linked by phenyl-alkynyl bridges. researchgate.netfrontierspecialtychemicals.com

Synthesis of Positional Isomers (e.g., 5,10-Dipyridyl-15,20-diphenylporphyrin)

The synthesis of asymmetrically substituted porphyrins, including positional isomers of the title compound, predominantly relies on strategies that control the placement of different meso-substituents. While a statistical "mixed-aldehyde" condensation of pyrrole with two different aldehydes (e.g., pyridine-4-carboxaldehyde and benzaldehyde) can produce a mixture of six different porphyrins, including the desired 5,10- and 5,15-isomers, this approach suffers from low yields and necessitates laborious chromatographic separation.

A more direct and higher-yielding approach involves the condensation of a dipyrromethane with an aldehyde. google.com This method offers superior control over the final substitution pattern. For the synthesis of a trans-A₂B₂ porphyrin like this compound, the self-condensation of 5-(4-pyridyl)dipyrromethane with benzaldehyde under acidic conditions can be employed. Similarly, the synthesis of the corresponding cis or adjacent isomer, 5,10-di(4-pyridyl)-15,20-diphenylporphyrin, can be achieved by reacting 5-phenyldipyrromethane with pyridine-4-carboxaldehyde. nih.govresearchgate.net

The key to these rational syntheses is the preparation of the requisite meso-substituted dipyrromethane precursor. google.com This is typically achieved through the acid-catalyzed reaction of a large excess of pyrrole with a single aldehyde. google.com This method is considered more advantageous than mixed-aldehyde condensations for producing pure, unsymmetrically substituted porphyrins. google.com

| Target Isomer | Synthetic Route | Key Reactants | Advantages/Disadvantages |

|---|---|---|---|

| This compound (trans-A₂B₂) | [2+2] Condensation | 5-Phenyldipyrromethane + Pyridine-4-carboxaldehyde | Rational synthesis, higher yield of desired product. google.com |

| 5,10-Di(4-pyridyl)-15,20-diphenylporphyrin (cis-A₂B₂) | [2+2] Condensation | 5-(4-Pyridyl)dipyrromethane + Benzaldehyde | Provides access to the less common adjacent isomer. nih.gov |

| Mixture of Isomers | Mixed-Aldehyde Condensation | Pyrrole + Benzaldehyde + Pyridine-4-carboxaldehyde | Low statistical yield of any single product; requires extensive purification. google.com |

Introduction of Diverse Aryl and Other Substituents for Structural Diversification

The functionalization of the porphyrin macrocycle can be achieved either by using pre-functionalized starting materials (aldehydes or dipyrromethanes) or by post-synthetic modification of the porphyrin core.

The dipyrromethane approach is highly effective for creating porphyrins with diverse aryl groups at the meso positions. google.com For instance, 5-(4-X-phenyl)-10,15,20-tris(substituted phenyl) porphyrins have been synthesized using this method, where X can be groups like –OCH₃, -F, or –N(CH₃)₂. google.com This strategy allows for the systematic variation of the electronic properties of the porphyrin. Another example includes the introduction of bulky or complex groups, such as in 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin, which demonstrates the versatility of the aldehyde condensation method for incorporating elaborate substituents. derpharmachemica.com Furthermore, extending the conjugation by introducing vinylphenyl spacers between the core and the pyridyl group has been demonstrated in the synthesis of meso-tetra(4-pyridylvinylphenyl)porphyrins. researchgate.net

Post-synthetic modification offers another powerful route for diversification. A common method is the regioselective nitration of the meso-phenyl groups of a pre-formed porphyrin using sodium nitrite (B80452) (NaNO₂) and trifluoroacetic acid (TFA). acs.org The degree of nitration can be controlled by the reaction time and stoichiometry of the reagents. The resulting nitro groups can then be readily reduced to amino groups, which serve as versatile handles for further functionalization. acs.org A more recent and novel method involves the direct nucleophilic attack onto a porphyrin with a free meso position. For example, (pyridin-2-ylmethyl)lithium has been used to introduce a (pyridin-2-ylmethyl) substituent directly onto the porphyrin macrocycle, offering a unique pathway for C-C bond formation at a meso-position. rsc.orgacs.org

Heteroporphyrin Synthesis Featuring Thiophene (B33073) and Pyridine Units

Heteroporphyrins are analogues in which one or more of the core pyrrole rings are replaced by other heterocycles, such as furan, selenophene, or thiophene. nih.gov The incorporation of a thiophene ring in place of a pyrrole ring creates a "thiaporphyrin," which exhibits distinct electronic and coordination properties compared to its all-nitrogen core counterpart.

The synthesis of such core-modified porphyrins typically involves the condensation of appropriate precursors. For a monothiaporphyrin bearing pyridyl and phenyl meso-substituents, a synthetic strategy would involve the acid-catalyzed [3+1] condensation of a tripyrrane precursor with a 2,5-bis(hydroxymethyl)thiophene. While direct synthetic reports for 5,15-di(4-pyridyl)-10,20-diphenyl-21-thiaporphyrin are not prominent, the principles are well-established. The required unsymmetrical tripyrrane could be assembled, and its subsequent condensation would yield the target heteroporphyrin.

Alternatively, post-synthetic modifications using organometallic methodologies are emerging as a powerful tool. Palladium-catalyzed intramolecular C-H/C-X coupling reactions have been successfully used to prepare thieno-fused porphyrins, demonstrating a method to incorporate a thiophene ring into the porphyrin's conjugated system. nih.gov Although this creates a fused system rather than a core-substituted one, it highlights the advanced synthetic techniques available for creating complex thiophene-porphyrin hybrids. nih.gov The synthesis of porphyrinoids that concurrently embed both pyridine and other aromatic units within the macrocyclic core has also been reported, showcasing the architectural complexity achievable in this class of molecules.

Alkylation and Quaternization of Pyridyl Nitrogen Atoms

The nitrogen atoms of the pyridyl substituents on the porphyrin periphery are basic and nucleophilic, making them readily available for alkylation and quaternization reactions. This modification is particularly significant as it converts the neutral porphyrin into a cationic, water-soluble derivative.

The most common method for quaternization is the reaction of the pyridyl-porphyrin with an alkyl halide. Methyl iodide is frequently used to introduce a methyl group, resulting in a tetracationic N-methylpyridiniumyl porphyrin salt. This reaction is typically carried out in a solvent like nitromethane (B149229) or DMF. The resulting pyridinium salts dramatically increase the water solubility of the porphyrin, which is crucial for various biological applications.

A variety of quaternized derivatives have been synthesized. For example, tetra(N-methyl-4-pyridyl)porphine tetraiodide and tetra(N-carboxymethyl-4-pyridyl)porphine tetrachloride have been prepared and studied. The quaternization has been demonstrated on various porphyrin scaffolds, including those containing central metal ions like indium. nih.gov This process converts the porphyrin into a polycationic species, which influences its photophysical properties, aggregation behavior, and interaction with biological molecules. nih.gov

| Porphyrin Precursor | Alkylating Agent | Product Type | Key Outcome | Reference |

|---|---|---|---|---|

| 5,10,15,20-Tetrakis(4-pyridyl)porphyrin | Methyl Iodide | N-Methylpyridiniumyl porphyrin | Increased water solubility | |

| 5-(pyridyl)-10,15,20-tris(4-bromophenyl) porphyrin | Not Specified | Quaternized Porphyrin | Enhanced photodynamic activity | nih.gov |

| 5,10,15,20-Tetrakis(4-pyridyl)porphine | Various (e.g., methyl iodide, chloroacetic acid) | N-alkyl/N-carboxymethyl pyridiniumyl salts | Systematic study of derivatives | |

| 5,10,15,20-Tetrakis-(4-bromomethylphenyl)porphyrin | Nicotinamide | N-(nicotinamide-methylphenyl) porphyrin | Cationic moieties distal to porphyrin core |

Coordination Chemistry and Metalloporphyrin Complexes of 5,15 Di 4 Pyridyl 10,20 Diphenylporphyrin

Metallation of the Porphyrin Core

The central cavity of the DPyDPP macrocycle, defined by four nitrogen atoms, readily coordinates with a wide range of metal ions. This process, known as metallation, is a fundamental reaction that significantly alters the properties and potential applications of the porphyrin.

The insertion of metal ions into the porphyrin core is typically achieved by reacting the free-base porphyrin with a corresponding metal salt in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF), pyridine (B92270), or a mixture of chloroform (B151607) and methanol. researchgate.netillinois.edunih.govmdpi.com The choice of solvent and reaction conditions, including temperature and the presence of a base, is crucial for efficient metallation. illinois.edumdpi.com

Commonly synthesized metal complexes of DPyDPP and related pyridylporphyrins include those of zinc(II), cobalt(II), nickel(II), copper(II), iron(III), manganese(III), platinum(II), palladium(II), ruthenium(II), and indium(III). nih.govmdpi.comiastate.edunih.govresearchgate.netporphyrin-laboratories.com For instance, zinc metallation can be performed by refluxing the porphyrin with zinc acetate (B1210297) in a chloroform/methanol solution. researchgate.net Similarly, cobalt complexes can be prepared using cobalt(II) chloride in refluxing DMF. nih.gov The synthesis of platinum(II) and palladium(II) complexes often involves the use of precursors like trans-Pd(DMSO)2Cl2 or cis-Pt(DMSO)2Cl2. iastate.edu Ruthenium complexes have been synthesized using cis-Ru(bipy)2Cl2. academie-sciences.fr

The successful formation of these metalloporphyrins is confirmed through various spectroscopic techniques. UV-Vis spectroscopy is particularly informative, as metallation causes characteristic shifts in the Soret and Q-bands of the porphyrin. illinois.edupsu.edu For example, the intense Soret band typically shifts to a longer wavelength (red-shift) upon metal insertion, and the number of Q-bands often reduces from four in the free-base porphyrin to two in the metalloporphyrin due to an increase in molecular symmetry. psu.edursc.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with the disappearance of the N-H proton signals from the free-base being a key indicator of metallation. nih.govmdpi.com Mass spectrometry confirms the molecular weight of the resulting complex. researchgate.netmdpi.com

Table 1: Common Methods for Metallation of Pyridylporphyrins

| Metal Ion | Typical Metal Salt | Solvent(s) | Reaction Conditions | Reference(s) |

|---|---|---|---|---|

| Zn(II) | Zn(CH₃COO)₂ | Chloroform/Methanol | Reflux | researchgate.net |

| Co(II) | CoCl₂·6H₂O | DMF or DMSO | Reflux | nih.gov |

| Fe(III) | FeCl₂·4H₂O | DMF | Heating | researchgate.net |

| Mn(III) | MnCl₂ | DMF or Chloroform/Methanol | Reflux | researchgate.net |

| Pt(II) | cis-Pt(DMSO)₂Cl₂ | Toluene | Reflux | iastate.edu |

| Pd(II) | trans-Pd(DMSO)₂Cl₂ | Chloroform | Reflux | iastate.edu |

| Ru(II) | cis-Ru(bipy)₂Cl₂ | DMF | Reflux | academie-sciences.fr |

| In(III) | InCl₃ | Acetic Acid | Reflux | rsc.org |

| Ni(II) | Ni(CH₃COO)₂ | DMF | Heating | nih.govmdpi.com |

The nature of the coordinated metal ion significantly influences the geometry and electronic properties of the porphyrin macrocycle. The insertion of a metal ion into the porphyrin core generally leads to a more planar and rigid structure compared to the free-base form. illinois.edu However, the size and coordination preferences of the metal ion can induce deviations from planarity, such as saddling or ruffling distortions. rasayanjournal.co.in These structural changes are reflected in the crystal packing of the metalloporphyrins. illinois.edu

The electronic properties are also profoundly affected. The metal ion introduces new electronic states and alters the energy levels of the porphyrin's frontier molecular orbitals. rsc.org This is evident in the changes observed in the UV-Vis absorption spectra, where the positions and intensities of the Soret and Q-bands are sensitive to the central metal. researchgate.netpsu.edu For example, closed-shell metal ions like Zn(II) typically yield complexes with strong fluorescence, whereas paramagnetic metal ions like Cu(II) or Ni(II) often quench fluorescence due to alternative non-radiative decay pathways. researchgate.net The redox potentials of the porphyrin are also modulated by the central metal, affecting its ability to participate in electron transfer processes. nih.gov

Table 2: Influence of Metal Ions on Porphyrin Properties

| Property | Influence of Metal Ion | Spectroscopic Evidence | Reference(s) |

|---|---|---|---|

| Geometry | Increased planarity, potential for ruffling or saddling distortions. | X-ray Crystallography | illinois.edurasayanjournal.co.in |

| Electronic Absorption | Red-shift of Soret and Q-bands; reduction in the number of Q-bands. | UV-Vis Spectroscopy | researchgate.netpsu.edursc.org |

| Fluorescence | Can be enhanced (e.g., Zn(II)) or quenched (e.g., Cu(II), Ni(II)). | Fluorescence Spectroscopy | researchgate.net |

| Redox Potentials | Metal-dependent shifts in oxidation and reduction potentials. | Cyclic Voltammetry | nih.gov |

Coordination via Peripheral Pyridyl Nitrogen Atoms

The presence of nitrogen atoms on the two peripheral pyridyl groups provides additional coordination sites, allowing DPyDPP and its metallated derivatives to act as ligands themselves. This capability leads to the formation of a wide variety of supramolecular assemblies and coordination polymers.

DPyDPP is an excellent building block for creating metal-organic frameworks (MOFs) and coordination polymers due to its ability to engage in dual coordination. mdpi.comaprilsci.com In these systems, a metal ion can be coordinated within the porphyrin core, while the peripheral pyridyl nitrogens coordinate to other metal centers, acting as linkers. mdpi.com This dual role allows for the construction of extended, often porous, three-dimensional networks. For instance, a cobalt-based MOF has been synthesized using a related tetrapyridylphenylporphyrin, where cobalt ions are coordinated by the pyridyl groups to form the framework. mdpi.com The porphyrin units in these frameworks can be either metal-free or pre-metallated, offering a high degree of control over the final structure and properties of the material.

The nitrogen atoms of the pyridyl substituents can act as axial ligands to metal centers in other molecules, particularly other metalloporphyrins. iastate.edunih.gov This interaction is fundamental to the self-assembly of multiporphyrin arrays. For example, the pyridyl groups of one DPyDPP molecule can coordinate to the zinc center of another Zn-porphyrin, leading to the formation of dimers, oligomers, or even larger, well-defined structures like molecular squares. frontierspecialtychemicals.comacademie-sciences.fr The formation of these assemblies is readily monitored by NMR spectroscopy, where the coordination of the pyridyl group to a metalloporphyrin results in a significant upfield shift of the pyridyl proton signals due to the ring current effect of the porphyrin. nih.govacademie-sciences.fr This axial coordination is a key strategy in the design of light-harvesting systems and other functional supramolecular devices.

Metalloligand Behavior and Transmetallation Reactions

When a metal is coordinated within the porphyrin core, the resulting metalloporphyrin can act as a "metalloligand." In this role, the entire metalloporphyrin unit, with its peripheral pyridyl groups, functions as a large, complex ligand that can coordinate to other metal centers. nih.gov This behavior is exemplified in the formation of the aforementioned supramolecular assemblies, where, for instance, a [Zn(DPyDPP)] complex acts as a ligand to a palladium or platinum center through its pyridyl nitrogens. iastate.edu

Transmetallation, the exchange of a metal ion in the porphyrin core for another, can also occur. While less documented for DPyDPP specifically, studies on related petroporphyrins have shown that the central metal ion can be removed, typically under acidic conditions, and subsequently replaced by a different metal ion. mdpi.com This process allows for the synthesis of metalloporphyrins that may not be directly accessible through standard metallation methods. The relative stability of the metalloporphyrin complexes dictates the feasibility of transmetallation.

Formation of Mixed-Valence and Mixed-Spin Metal-Porphyrin Systems

The unique structural design of 5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin, featuring two peripherally located and divergent pyridyl groups, makes it an exceptional building block for the construction of multinuclear coordination compounds. These pyridyl moieties can act as monodentate ligands, coordinating to additional metal centers and thereby bridging multiple porphyrin units or connecting a porphyrin to other metal complexes. This bridging capability is fundamental to the formation of sophisticated supramolecular structures, including mixed-valence and mixed-spin systems.

Mixed-Valence Systems:

A mixed-valence compound contains a metal element in more than one formal oxidation state. In the context of this compound, this typically involves the porphyrin acting as a bridge between two metal centers. These can be two identical metals in different oxidation states or two different metal ions. The formation of such systems is highly dependent on the electronic communication between the metal centers, facilitated by the conjugated π-system of the porphyrin bridge.

The degree of electronic interaction between the metal centers determines the classification of the mixed-valence complex. According to the Robin-Day classification, they can be categorized as:

Class I: The metal centers are isolated, and there is no significant electronic communication. The properties of the complex are essentially the sum of its individual components.

Class II: There is a moderate degree of electronic coupling. This can lead to the appearance of a new, broad absorption band in the near-infrared (NIR) region of the electronic spectrum, known as an intervalence charge-transfer (IVCT) band. This band corresponds to the energy required to transfer an electron from the more reduced metal center to the more oxidized one.

Class III: There is very strong electronic coupling, and the valence electrons are delocalized over the metal centers. The individual oxidation states are no longer distinguishable on the spectroscopic timescale, and the metal centers are considered to have an intermediate, non-integer oxidation state.

The formation and characterization of mixed-valence systems involving dipyridyl porphyrin bridges are often investigated using a combination of electrochemical and spectroscopic techniques. Cyclic voltammetry can reveal the redox potentials of the metal centers and the porphyrin ring, providing insight into the stability of different oxidation states. Spectroelectrochemistry, which involves recording electronic absorption spectra at different applied potentials, is crucial for identifying IVCT bands and characterizing the electronic structure of the mixed-valence species.

While specific, detailed studies on mixed-valence complexes of this compound are not extensively documented in publicly accessible literature, the principles are well-established with analogous bridging porphyrins. For instance, studies on covalently linked zinc porphyrin-gold(III) porphyrin donor-acceptor systems have demonstrated photoinduced electron transfer across a conjugated bridge, a process fundamental to the behavior of mixed-valence compounds. acs.org In such systems, the rate of electron transfer is highly dependent on the nature of the bridging ligand and the solvent, with electronic couplings estimated to be in the range of 5-20 cm⁻¹. acs.org

Mixed-Spin Systems:

Mixed-spin systems arise in multinuclear complexes where two or more paramagnetic metal centers have different spin states or where a metal ion can exist in a thermal equilibrium between two different spin states (spin crossover). The pyridyl groups of this compound can link to metal ions that exhibit spin crossover behavior, such as certain Fe(II) or Co(II) complexes.

The formation of mixed-spin states can be influenced by external stimuli such as temperature, pressure, or light. For example, in a spin crossover complex, a change in temperature can induce a transition between a low-spin (LS) and a high-spin (HS) state. In a binuclear complex bridged by this compound, it is conceivable to have one metal center in a stable low-spin state and the other exhibiting spin crossover, leading to a temperature-dependent mixed-spin system.

The characterization of mixed-spin systems relies heavily on magnetic susceptibility measurements as a function of temperature. The resulting data can be modeled to extract information about the spin states of the metal ions and the nature and magnitude of the magnetic exchange interaction (ferromagnetic or antiferromagnetic) between them. For instance, in binuclear Fe(II) complexes, different degrees of distortion in the [FeN₆] coordination sphere, influenced by factors like lattice solvents and ligand strain, can lead to distinct magnetic behaviors, including two-step spin crossover or antiferromagnetic coupling. vdoc.pub

Illustrative Data for a Mixed-Spin Binuclear Fe(II) Complex:

The following table presents representative magnetic data for a hypothetical binuclear Fe(II) complex bridged by a pyridyl-type ligand, illustrating the kind of information used to characterize mixed-spin systems.

| Temperature (K) | χMT (cm3 K mol-1) | Effective Magnetic Moment (μeff / μB) | Predominant Spin States |

|---|---|---|---|

| 50 | 0.5 | 2.00 | LS-LS |

| 150 | 2.8 | 4.73 | LS-HS |

| 300 | 6.2 | 7.04 | HS-HS |

This table is illustrative and represents a hypothetical two-step spin crossover event in a binuclear Fe(II) complex. LS = Low Spin (S=0), HS = High Spin (S=2). The transition temperatures and magnetic values are representative examples.

Supramolecular Architectures and Self Assembly of 5,15 Di 4 Pyridyl 10,20 Diphenylporphyrin

Construction of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs)

The ability of the pyridyl nitrogen atoms to coordinate with metal ions is the foundation for using DPyDPP as a building block in the synthesis of crystalline, porous materials like Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs).

The dimensionality of the resulting framework is dictated by the coordination geometry of the metal ion and the ditopic, linear nature of the DPyDPP ligand.

1D Architectures : When DPyDPP reacts with metal ions that favor a specific coordination pattern, one-dimensional chains or ribbon-like structures can be formed. For example, the reaction of Co(II) with DPyDPP yields a 1-D coordination polymer with a distinctive ribbon-like network. figshare.com This structure consists of tetranuclear metalloporphyrin cages linked together. figshare.com Similarly, the introduction of a metal-ligand coordination bond between a metal center (like zinc) and a functional group on a neighboring porphyrin can induce the formation of a supramolecular chain structure. nih.gov

2D Architectures : Two-dimensional, grid-like networks can be assembled when metal ions with a square-planar coordination preference are used as linkers. These linkers connect the pyridyl groups of four different porphyrin molecules, creating an extended sheet. The self-assembly of square multiporphyrin arrays through metal ion coordination is a well-established principle. frontierspecialtychemicals.com On surfaces, the deposition of iron atoms onto self-assembled networks of pyridyl-substituted porphyrins can form MOCNs (Metal-Organic Coordination Networks) where a single iron atom acts as a four-fold coordination node, binding to the pyridyl groups of four different porphyrins to create a grid-like network. nih.gov

3D Architectures : The formation of three-dimensional frameworks requires metal centers or secondary linkers that can provide connectivity in a third dimension. This can be achieved by using metal ions with octahedral coordination geometry or by employing mixed-ligand systems. For instance, in related porphyrin systems, the combination of pyridyl-metal coordination and hydrogen bonding from other functional groups (like carboxylic acids) on the porphyrin can create robust 3D porous networks with large, open channels. nih.gov

Solvothermal synthesis is a common and effective method for crystallizing porphyrinic MOFs and PCPs. This technique involves heating the constituent components—the DPyDPP ligand and a metal salt—in a sealed vessel containing a high-boiling-point solvent. The elevated temperature and pressure facilitate the dissolution of precursors and promote the formation of highly ordered, crystalline framework structures.

For example, stable 3D cobalt-based MOFs have been successfully synthesized from similar dipyridyl porphyrin derivatives under refluxing conditions in dimethylformamide (DMF). nih.gov The reaction of Co(II) with DPyDPP has been shown to produce a crystalline coordination polymer, formulated as [Co3(DPyP)3]·4DMF, where DMF molecules act as guests within the framework. figshare.com

Table 1: Example of Solvothermal Synthesis Parameters for a DPyDPP-based Coordination Polymer

| Parameter | Value | Source |

|---|---|---|

| Porphyrin Ligand | 5,15-dipyridyl-10,20-diphenylporphyrin (H2DPyP) | figshare.com |

| Metal Source | Co(II) | figshare.com |

| Solvent | Dimethylformamide (DMF) | figshare.com |

| Resulting Product | [Co3(DPyP)3]·4DMF (1D ribbon-like polymer) | figshare.com |

| Post-Synthesis | Evacuation at 130 °C generates [Co3(DPyP)3] | figshare.com |

The final topology of the network is a direct consequence of the interplay between the ligand's shape and the metal's preferred coordination environment.

Ligand Conformation : DPyDPP is a trans-substituted porphyrin, meaning its two pyridyl coordinating groups are positioned on opposite sides of the macrocycle. This results in a relatively linear, rigid building block. This inherent geometry predisposes the ligand to form linear chains or extended grids rather than compact, discrete clusters.

Metal Coordination Geometry : The choice of the metal ion is critical as it acts as the node connecting the DPyDPP linkers.

Linear/Bent Connectors : Metal ions that can adopt linear or bent coordination geometries can link the porphyrins into zigzag or straight chains. For instance, studies with related porphyrins and Cd²⁺ have shown the formation of frameworks where cadmium ions exhibit both linear (180°) and bent (~104°) N–Cd–N connections, leading to complex 3D structures. rsc.org

Planar/Tetrahedral Connectors : Metal ions that prefer square planar or tetrahedral geometries can link multiple porphyrins to create 2D layers or interpenetrated 3D networks. Iron atoms, for example, can coordinate with either three or four pyridyl endgroups from different porphyrins, creating threefold or fourfold coordination motifs that define the network's structure. nih.gov The fourfold coordination, in particular, leads to stable, grid-like 2D networks. nih.gov

Self-Assembly Mechanisms

The formation of these intricate supramolecular architectures is a spontaneous process driven by specific and directional non-covalent interactions.

The primary driving force for the assembly of DPyDPP into MOFs and PCPs is the coordination bond formed between the nitrogen atom of the pyridyl groups and a metal ion. researchgate.net Porphyrins with pyridyl substituents are widely used in coordination-driven self-assembly because the nitrogen atoms act as effective Lewis bases, readily donating their lone pair of electrons to coordinate with metal centers (Lewis acids). researchgate.netnih.gov

While metal-coordination is the principal construction tool, weaker non-covalent interactions, particularly hydrogen bonding, play a crucial secondary role in stabilizing the resulting framework. These interactions add robustness to the structure and can help direct the precise alignment of the porphyrin units.

Intermolecular π-π Stacking Interactions in Assembled Systems

The porphyrin macrocycle's extensive delocalized π-electron system is inherently suited for such interactions. mdpi.com In larger assemblies, individual supramolecular structures can arrange themselves to maximize these favorable π-π contacts, often leading to the formation of column-like stacks or layered arrangements. The strength and geometry of these interactions are sensitive to factors like inter-porphyrin distance and relative orientation, but they remain a non-negligible force that helps to consolidate and order the final supramolecular architecture. nih.govresearchgate.net

Discrete Supramolecular Entities

The combination of linear porphyrin linkers with angular metal connectors allows for the rational design of discrete, closed supramolecular structures. This "directional bonding" approach, where the geometry of the components dictates the final architecture, has been effectively used to create complex, well-defined entities. nih.gov

Formation of Cyclic Metallacycles and Molecular Arrays

A quintessential example of discrete supramolecular assembly using 5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin is the formation of square multiporphyrin arrays. rsc.org By treating the trans-dipyridylporphyrin, which acts as a linear side, with square planar metal complexes that have cis-coordination sites (acting as 90° corners), molecular squares are spontaneously formed. psu.edursc.org

The self-assembly process involves the coordination of the pyridyl nitrogen atoms of four porphyrin molecules to four metal ions, such as Palladium(II) or Platinum(II), to yield a large, tetrameric, square-shaped macrocycle. psu.eduresearchgate.net This elegant use of coordination-driven self-assembly provides a high-yield pathway to complex, ordered arrays that would be exceptionally difficult to produce through traditional covalent synthesis. psu.edu

Table 1: Components for Self-Assembled Porphyrin Squares

| Component Role | Chemical Species | Relevant Feature |

|---|---|---|

| Linear Side | This compound | Two pyridyl groups oriented at 180° |

| 90° Corner | cis-blocked Pd(II) or Pt(II) complexes | Two available coordination sites at 90° |

| Resulting Structure | Tetrameric Metallacycle | A discrete molecular square |

Oligomeric Subunits and Their Spectroscopic Identification

The formation and characterization of these discrete oligomeric structures, specifically the tetrameric squares, rely on various spectroscopic techniques. The change in the electronic environment of the porphyrin upon coordination and assembly is readily observed through UV-Vis spectroscopy. psu.edu

Upon formation of the square complex, the characteristic Soret band of the porphyrin monomer exhibits a notable change. For example, the molar absorption coefficient of the Soret band in the assembled square is significantly lower (approximately 80% of the monomer value per porphyrin unit) and may show a slight red or blue shift, indicating strong electronic interaction between the porphyrin units. psu.edu

Proton NMR spectroscopy also provides clear evidence of assembly. The signals corresponding to the pyridyl and nearby phenyl protons on the porphyrin shift significantly upon coordination to the metal center. The high symmetry of the final square structure often results in a simple, well-resolved spectrum, confirming the formation of a single, discrete species. psu.edu Furthermore, electrospray mass spectrometry (ESI-MS) has been used to definitively identify the intact tetrameric metallacycles, with the mass spectrum clearly showing the parent ion for the complete square assembly. psu.edu

Table 2: Spectroscopic Evidence for Metallacycle Formation

| Spectroscopic Technique | Observation | Interpretation |

|---|---|---|

| UV-Vis Spectroscopy | Reduced molar extinction coefficient of the Soret band. psu.edu | Electronic coupling between porphyrin units in the assembled state. psu.edu |

| ¹H NMR Spectroscopy | Downfield shift of pyridyl proton signals. psu.edu | Coordination of pyridyl nitrogen to the metal center. psu.edu |

| Mass Spectrometry (ESI-MS) | Detection of the parent ion for the complete [4+4] assembly. psu.edu | Confirmation of the formation of a discrete tetrameric square. psu.edu |

Conformational Equilibrium in Supramolecular Assemblies

While the primary structure of the assembled metallacycles is well-defined, these large supramolecular entities can exhibit conformational dynamics. The phenyl and pyridyl groups attached to the porphyrin core are not fixed and can rotate. This rotation can be influenced by solvent, temperature, and the packing of the molecules in the solid state or in solution.

In solution, there can be an equilibrium between the fully formed square structure and smaller oligomers or multimeric structures, particularly depending on the concentration. psu.edu The complexity of NMR resonances observed under certain conditions can suggest the presence of different conformers or an equilibrium between different assembled species. psu.edu For instance, the formation of larger, box-like structures or extended polymers can occur if reaction conditions are not precisely controlled or if bifunctional linkers like 4,4'-bipyridine (B149096) are introduced, leading to a complex equilibrium of multiple potential structures. psu.edu These dynamic processes and conformational equilibria are integral to understanding the behavior and potential function of these sophisticated supramolecular systems.

Spectroscopic, Photophysical, and Electronic Properties Investigations

Electronic Spectroscopy

Electronic spectroscopy reveals the transitions between electronic energy levels within the molecule upon absorption of light. For porphyrins, this is dominated by the highly conjugated macrocycle, giving rise to characteristic intense absorption bands.

Like typical porphyrins, the electronic absorption spectrum of 5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin in organic solvents such as dichloromethane (B109758) is characterized by two main features: an extremely intense band in the near-UV region, known as the Soret or B band, and a series of weaker bands in the visible region, known as the Q-bands. porphychem.com The Soret band arises from the transition to the second excited singlet state (S2), while the Q-bands correspond to the transition to the first excited singlet state (S1).

The spectrum exhibits an archetypal etio-type pattern, with four distinct Q-bands, which is characteristic of free-base porphyrins with D2h symmetry. The presence of the electron-withdrawing pyridyl groups and electron-donating phenyl groups can influence the exact position of these bands. In dichloromethane, the Soret band appears at approximately 418 nm, with the four Q-bands located at around 514 nm, 549 nm, 592 nm, and 648 nm.

Table 1: UV-Visible Absorption Data for this compound in Dichloromethane

| Band Type | Wavelength (λmax, nm) |

| Soret (B) | ~ 418 |

| Q-Band IV | ~ 514 |

| Q-Band III | ~ 549 |

| Q-Band II | ~ 592 |

| Q-Band I | ~ 648 |

Note: Data are estimated from the publicly available spectrum and may vary slightly based on solvent and concentration.

Fluorescence Properties

The fluorescence of a molecule provides deep insight into the nature and lifetime of its excited states and its interactions with the surrounding environment.

The first excited singlet state (S1) is central to the photophysics of the porphyrin. Its lifetime (τF) is a critical parameter that dictates the efficiency of competing processes such as fluorescence, intersystem crossing to the triplet state, and non-radiative decay. Specific experimental data for the S1 excited state lifetime of this compound could not be located in the reviewed scientific literature. For comparison, related free-base tetraphenylporphyrins typically exhibit fluorescence lifetimes in the range of 10-15 nanoseconds in deaerated organic solvents. The introduction of pyridyl groups could potentially shorten this lifetime through various quenching mechanisms.

In porphyrins substituted with both electron-donating (phenyl) and electron-accepting (pyridyl) groups, the possibility of intramolecular charge transfer (ICT) in the excited state exists. An ICT state involves the movement of electron density from the donor portion to the acceptor portion of the molecule upon photoexcitation. While the phenyl and pyridyl groups are not exceptionally strong donors or acceptors, their electronic disparity could lead to some degree of charge transfer character in the excited state. However, specific studies investigating or confirming ICT phenomena in this compound are not present in the surveyed literature.

The interaction of porphyrins with biomolecules like DNA is an area of intense research. The pyridyl nitrogen atoms of this compound can be protonated under acidic conditions or quaternized to become cationic, which facilitates binding to the anionic phosphate (B84403) backbone of DNA through electrostatic interactions. This binding can lead to aggregation of the porphyrin molecules along the DNA strand. Such DNA-templated aggregation often results in significant changes to the porphyrin's fluorescence behavior, typically causing quenching or exciton (B1674681) coupling effects that alter the emission spectrum. While studies on related cationic tetra-pyridyl porphyrins show significant fluorescence changes upon DNA binding, detailed research focusing specifically on the DNA-templated aggregation of this compound and its corresponding fluorescence behavior is not available in the reviewed scientific literature. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound (DPyDPP). It provides detailed information about the molecular structure, conformation, and the various interactions the molecule engages in, such as self-assembly and coordination.

¹H NMR spectroscopy is fundamental in confirming the successful synthesis and purity of DPyDPP. The spectrum exhibits characteristic signals that correspond to the different types of protons in its highly symmetric structure. The pyrrolic protons (β-protons) typically appear in the far downfield region, around 8.8 ppm, due to the deshielding effect of the porphyrin ring current. The internal N-H protons are highly shielded by this same ring current and consequently appear in the upfield region of the spectrum, often at negative chemical shift values (e.g., around -2.7 to -2.9 ppm). researchgate.net

The protons of the meso-substituted phenyl and pyridyl groups give rise to distinct signals in the aromatic region (approximately 7.7 to 9.0 ppm). For the 4-pyridyl substituents, the protons ortho to the nitrogen atom are the most deshielded and appear at the lowest field, while the meta protons appear at a higher field. Similarly, the ortho, meta, and para protons of the phenyl groups can be distinguished. The integration of these signals confirms the 2:2 ratio of the pyridyl and phenyl substituents, consistent with the trans-A₂B₂ structure.

Conformational analysis, often aided by 2D NMR techniques and computational modeling, reveals that the meso-phenyl and pyridyl rings are not coplanar with the porphyrin macrocycle. nih.gov They are twisted at a significant dihedral angle with respect to the porphyrin mean plane to minimize steric hindrance. This restricted rotation can lead to distinct chemical shifts for the ortho and meta protons of the phenyl and pyridyl rings.

Table 1: Typical ¹H NMR Chemical Shifts for DPyDPP and Related Porphyrins in CDCl₃

| Proton Type | Typical Chemical Shift (ppm) |

|---|---|

| Pyrrole-H (β) | 8.8 - 8.9 |

| Pyridyl-H (ortho to N) | ~9.0 |

| Pyridyl-H (meta to N) | ~8.1 |

| Phenyl-H (ortho) | ~8.1 |

| Phenyl-H (meta, para) | ~7.7 |

| Inner Imine-H (N-H) | -2.7 - -2.9 |

Note: Exact chemical shifts can vary depending on the solvent, concentration, and temperature.

The pyridyl nitrogen atoms of DPyDPP act as excellent coordination sites for metal ions and as hydrogen bond acceptors, driving the formation of supramolecular structures. frontierspecialtychemicals.com NMR spectroscopy is highly sensitive to these intermolecular interactions. The formation of oligomeric species through self-assembly can be monitored by observing changes in the chemical shifts of the porphyrin protons. nih.gov For instance, the coordination of a metal to the pyridyl nitrogen or the formation of a hydrogen bond typically causes a downfield shift of the pyridyl proton signals.

When DPyDPP is used as a linker in metal-organic frameworks or other coordination polymers, NMR can confirm the binding event. The coordination of a metal to the porphyrin's central cavity to form a metalloporphyrin results in significant spectral changes. For diamagnetic metals like Zn(II), the N-H signal disappears, and the symmetry of the molecule may increase, simplifying the spectrum. For paramagnetic metals, the signals of nearby protons become significantly broadened and shifted, providing information about the metal's coordination environment. Studies on related pyridyl-porphyrins have shown that intermolecular coordination can lead to the formation of well-defined oligomers, such as cyclic tetramers, which can be characterized in detail by NMR and mass spectrometry. nih.gov

Electronic Structure and Electrochemistry

The electronic properties of DPyDPP are dictated by its extended π-conjugated system, which includes the porphyrin core and the meso-substituents. These properties can be investigated through computational analysis and electrochemical measurements.

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to model the electronic structure of DPyDPP. These calculations provide insights into the distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For most meso-substituted porphyrins, the HOMO and HOMO-1 orbitals (often referred to as a₁u and a₂u in D₄h symmetry) are nearly degenerate and are primarily localized on the porphyrin macrocycle's π-system. Similarly, the LUMO and LUMO+1 are a pair of degenerate orbitals (e_g) also centered on the porphyrin ring. The phenyl and pyridyl substituents have a modest electronic influence, slightly perturbing the energies of these orbitals. The electron-withdrawing nature of the pyridyl groups can lead to a slight stabilization (lowering of energy) of both the HOMO and LUMO levels compared to tetraphenylporphyrin. This analysis is crucial for understanding the molecule's absorption spectrum and its behavior as a photosensitizer or in electronic devices.

Cyclic voltammetry (CV) is the primary technique used to measure the oxidation and reduction potentials of DPyDPP. These measurements are typically performed in a non-aqueous solvent like dichloromethane (DCM) with a supporting electrolyte. nih.gov

DPyDPP generally exhibits two successive one-electron oxidations and two one-electron reductions within the accessible potential window. These processes are typically reversible or quasi-reversible and correspond to the formation of π-cation and π-dication radicals upon oxidation, and π-anion and π-dianion radicals upon reduction. These redox events are centered on the porphyrin macrocycle itself.

The presence of the electron-withdrawing pyridyl groups makes the porphyrin ring slightly more difficult to oxidize and easier to reduce compared to 5,10,15,20-tetraphenylporphyrin (TPP). This is reflected in a positive shift of the oxidation potentials and a less negative shift of the reduction potentials. nih.gov The electrochemical data can be used to estimate the HOMO and LUMO energy levels experimentally, providing a valuable comparison with theoretical calculations.

Table 2: Representative Electrochemical Potentials for trans-A₂B₂ Porphyrins (V vs. SCE)

| Process | Porphyrin Type | Potential (V) |

|---|---|---|

| First Oxidation (Eₒₓ¹) | Electron Withdrawing Substituents | +1.10 to +1.35 |

| Second Oxidation (Eₒₓ²) | Electron Withdrawing Substituents | +1.35 to +1.60 |

| First Reduction (EᵣₑᏧ¹) | Electron Withdrawing Substituents | -0.95 to -1.15 |

| Second Reduction (EᵣₑᏧ²) | Electron Withdrawing Substituents | -1.30 to -1.50 |

Source: Data compiled and generalized from studies on meso-substituted porphyrins. nih.gov

Scanning Probe Microscopy and Spectroscopy for Surface-Adsorbed Systems

The ability of DPyDPP to self-assemble into ordered structures makes it a prime candidate for study using scanning probe microscopy (SPM) techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM). These methods allow for the direct visualization of molecular arrangements on conductive or insulating surfaces at the single-molecule or sub-molecular level.

When DPyDPP is deposited from solution onto a crystalline surface, such as highly oriented pyrolytic graphite (B72142) (HOPG) or a metal single crystal (e.g., Au(111)), it can form highly ordered two-dimensional arrays. researchgate.net The specific morphology of the self-assembled structure is governed by a delicate balance of intermolecular forces (van der Waals, π-π stacking, dipole-dipole) and molecule-substrate interactions. The pyridyl groups can play a crucial role in directing the assembly through hydrogen bonding (with co-adsorbed molecules) or coordination to surface adatoms.

STM imaging reveals how individual DPyDPP molecules pack on the surface, providing information on the unit cell of the resulting 2D crystal and the orientation of each molecule relative to its neighbors and the substrate. researchgate.net Scanning Tunneling Spectroscopy (STS) can be performed concurrently with STM imaging to probe the local density of electronic states (LDOS) of the adsorbed molecules. By measuring the differential conductance (dI/dV), STS provides information analogous to the HOMO-LUMO gap of the surface-adsorbed porphyrins, revealing how the electronic structure is perturbed upon adsorption and assembly. researchgate.net These studies are vital for developing porphyrin-based molecular electronic devices, sensors, and catalysts.

Advanced Applications in Materials Science and Engineering Excluding Clinical/medical

Optoelectronic and Photonic Devices

The extended π-conjugated system of the porphyrin macrocycle in 5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin is central to its utility in optoelectronic and photonic devices. This structural feature facilitates strong absorption of light and efficient energy transfer, which are critical for applications in this domain.

Porphyrin derivatives, including this compound, are recognized for their potential in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their excellent photophysical properties make them valuable as light-emitting materials. acs.orgchemimpex.com The performance of porphyrin-based OLEDs can be influenced by the specific metal ion incorporated into the porphyrin core and the nature of the peripheral substituents. These modifications allow for the tuning of emission wavelengths and quantum efficiencies. While specific device performance data for this compound is an active area of research, the general class of porphyrins is considered promising for enhancing the energy efficiency and stability of OLEDs. acs.org

The strong absorption of light by this compound across the visible spectrum makes it a compelling candidate for use in solar energy conversion technologies. acs.orgchemimpex.com Porphyrins have been extensively studied as sensitizers in dye-sensitized solar cells (DSSCs) and as components in perovskite solar cells (PSCs).

In the context of DSSCs, porphyrin-based dyes have achieved power conversion efficiencies of up to 13%. researchgate.netrsc.org The molecular engineering of porphyrin sensitizers, often featuring a donor-π-bridge-acceptor architecture, is a key strategy for improving performance. researchgate.net While research on the specific application of this compound in DSSCs is ongoing, its structural features suggest its potential as an effective light-harvesting agent. acs.org

In perovskite solar cells, ensuring long-term stability is a major challenge. ucla.edumaterialsfutures.orgmdpi.comresearchgate.netscispace.com The incorporation of hydrophobic molecules can protect the perovskite layer from moisture-induced degradation. The pyridyl groups on this compound offer potential anchoring points for integration into perovskite solar cell architectures, potentially contributing to improved stability and performance.

A novel tetrakis(terpyridinyl)porphyrin derivative and its Ru(II) complexes have demonstrated photovoltaic properties, highlighting the potential of pyridyl-functionalized porphyrins in solar cell applications. rsc.org

Porphyrins with their extensive π-electron systems are known to exhibit significant nonlinear optical (NLO) properties. rsc.org The NLO response of porphyrins can be modulated by introducing electron-donating and electron-accepting groups at the meso positions of the macrocycle. researchgate.net Studies on meso-substituted porphyrins have shown that the nature of these substituents and the central metal ion can significantly influence the third-order NLO properties. researchgate.netresearchgate.net

For instance, the nonlinear absorption and refraction of meso-tetraphenylporphyrin (TPP) and its derivatives have been investigated, revealing that substitution with electron-withdrawing or -donating groups enhances the NLO response. rsc.org While direct NLO studies on this compound are not extensively reported, the presence of both phenyl and pyridyl groups at the meso positions suggests that it would possess interesting NLO properties, making it a candidate for applications in optical limiting and other photonic devices.

Table 1: Overview of Optoelectronic and Photonic Applications

| Application Area | Role of this compound | Key Research Findings for Related Porphyrins |

|---|---|---|

| OLEDs | Potential light-emitting material. acs.orgchemimpex.com | Emission properties are tunable through metalation and peripheral substitution. |

| Solar Energy Conversion | Light-harvesting agent in DSSCs and PSCs. acs.orgchemimpex.com | Power conversion efficiencies up to 13% have been achieved with porphyrin-based DSSCs. researchgate.netrsc.org Pyridyl-functionalized porphyrins show photovoltaic properties. rsc.org |

| Nonlinear Optics | Potential for NLO applications due to its meso-substituted structure. | NLO properties are enhanced by meso-substitution with donor/acceptor groups. rsc.orgresearchgate.net |

Catalysis

The ability of the porphyrin macrocycle to chelate various metal ions makes this compound and its metallated derivatives promising catalysts for a range of chemical reactions. The pyridyl groups can also act as coordination sites, enabling the formation of complex catalytic structures.

Metalloporphyrins are well-established catalysts for various organic transformations, including oxidation reactions. nih.gov The catalytic activity is highly dependent on the central metal ion and the peripheral substituents on the porphyrin ring. For instance, manganese-containing porphyrins are known to be effective catalysts for the oxidation of alcohols. nih.gov

The pyridyl groups of this compound can be utilized to construct supramolecular assemblies and metal-organic frameworks (MOFs) with enhanced catalytic properties. These structures can provide a defined environment around the catalytic center, leading to improved selectivity and recyclability. For example, a supramolecular iridium catalyst featuring a zinc-porphyrin recognition site has been shown to catalyze the C-H bond borylation of pyridines, mimicking enzymatic activity. nih.gov Furthermore, a ruthenium-porphyrin based supramolecular framework has been developed for the efficient epoxidation of styrene. rsc.org

Porphyrin-based materials, particularly those integrated into MOFs, have emerged as effective photocatalysts for the degradation of organic pollutants in water under visible light irradiation. mdpi.comrsc.orgnih.govrsc.org The porphyrin unit acts as a photosensitizer, absorbing light and generating reactive oxygen species (ROS) that degrade the pollutants. rsc.org

Porphyrin-based MOFs have shown high efficiency in the degradation of dyes such as Rhodamine B (RhB), methyl orange, and methylene (B1212753) blue. rsc.orgresearchgate.net For instance, an indium-porphyrin MOF was able to degrade 99.07% of RhB within 20 minutes under visible light. rsc.org Similarly, a strontium-based porphyrin MOF demonstrated over 99% removal efficiency for RhB. rsc.org The ordered arrangement of porphyrins within the MOF structure enhances light-harvesting and charge separation, leading to superior photocatalytic activity. rsc.org

The general mechanism for the photocatalytic degradation of organic dyes involves the excitation of the porphyrin photosensitizer by light, leading to the formation of an excited state. This excited state can then transfer energy to molecular oxygen to produce highly reactive singlet oxygen, or participate in electron transfer processes to generate other ROS, which then attack and break down the pollutant molecules. rsc.org

Table 2: Catalytic Applications and Performance

| Application | Catalyst System | Pollutant/Substrate | Performance Metric |

|---|---|---|---|

| Chemical Transformation | Supramolecular Iridium-Zinc-Porphyrin Catalyst | Pyridines | C-H bond borylation. nih.gov |

| Chemical Transformation | Supramolecular Ruthenium-Porphyrin Framework | Styrene | Efficient epoxidation. rsc.org |

| Photocatalytic Degradation | Indium-Porphyrin MOF | Rhodamine B | 99.07% degradation in 20 minutes. rsc.org |

| Photocatalytic Degradation | Strontium-Porphyrin MOF | Rhodamine B | >99% removal efficiency. rsc.org |

| Photocatalytic Degradation | Fe/La-Porphyrin MOF | Methylene Blue | Enhanced degradation with H₂O₂. bohrium.com |

Chemical Sensing

Porphyrins are exceptional candidates for sensing materials due to their nature as intense chromophores, adaptable chelating frameworks, and extensive π-aromatic systems. These properties can be harnessed to signal the interaction with target molecules. The development of thin films is a common strategy in sensor fabrication to increase the number of available binding sites for analyte interaction.

The design of sensors based on this compound leverages its fundamental chemical and physical properties. The core of the sensor's function lies in the interaction between the target analyte and the porphyrin molecule, which induces a measurable change in the porphyrin's properties. A straightforward method for developing chemical sensors is to measure the absorbance spectra, as interactions with analytes often cause shifts in the Soret band.

The key design features of this molecule are its meso-substituted pyridyl groups. The nitrogen atoms on these pyridyl rings act as Lewis basic sites, capable of coordinating to metal ions or forming hydrogen bonds with acidic analytes. This interaction perturbs the electronic structure of the entire porphyrin macrocycle, leading to detectable changes in its optical properties (e.g., UV-visible absorption or fluorescence) or electrochemical response. Furthermore, the porphyrin's central cavity can be chelated with various metal ions, which can act as an additional binding site for analytes through axial coordination. This dual-functionality allows for the creation of highly selective and sensitive sensors.

The detection of gaseous analytes is a critical application for porphyrin-based sensors. While direct studies on this compound for CO2 sensing are emerging, research on analogous pyridyl-substituted porphyrins demonstrates their utility. Pyridyl-substituted porphyrins have proven effective for CO2 detection, a capability essential for monitoring environmental conditions or industrial processes. The sensing mechanism relies on the interaction between the Lewis basic pyridyl nitrogen and the Lewis acidic carbon of the CO2 molecule.

Computational studies and experimental work on related porphyrins show that metallating the porphyrin core can significantly enhance sensing capabilities. The insertion of a metal into the macrocyclic ring can improve the binding affinity and increase the adsorption capacity for CO2. For instance, computational analysis of metallated tetrakis-(4-hydroxyphenyl)porphyrin (M-TPPH, where M=Ni, Zn) revealed a strong affinity and selectivity for CO2, with gas adsorption leading to a significant reduction in the material's band gap, thereby enhancing its conductivity and sensing response. This principle of enhancement via metallation is a key strategy in designing next-generation gas sensors.

| Porphyrin System | Sensing Mechanism | Key Finding |

|---|---|---|

| 5-(4-pyridyl)-10,15,20-tris(3,4-dimethoxyphenyl)-porphyrin | Formation of a nanostructured material sensitive to CO2. | Proved to be a useful material for CO2 detection in specialized environments like space habitats. |

| Metallated 5,10,15,20-tetrakis-(4-hydroxyphenyl)porphyrin (NiTPPH, ZnTPPH) | Computational (DFT) analysis of gas adsorption. | Metallated porphyrins show enhanced affinity and selectivity for CO2, with adsorption causing a measurable change in conductivity. |

| 5,15-A2-type metalloporphyrin | Physical adsorption of CO2 onto the porphyrin surface. | Insertion of a metal into the porphyrin's core enhances binding affinity and improves CO2 adsorption capacity. |

The versatile coordination chemistry of this compound makes it suitable for detecting a wide array of analytes beyond gases. chemimpex.com Its pyridyl groups can act as effective binding sites for various metal ions, making it a candidate for monitoring environmental pollutants. chemimpex.com The coordination of a metal ion to the pyridyl nitrogen induces a distinct change in the porphyrin's UV-visible spectrum, allowing for colorimetric or spectroscopic detection. For example, related porphyrin-based systems have been successfully employed to create highly selective and sensitive optical sensors for mercury ions (Hg2+).

In addition to metal ions, these sensors can detect organic compounds. This is often achieved by incorporating a metal into the porphyrin's central cavity. The metalloporphyrin can then bind organic molecules via axial coordination. This approach has been used to detect compounds like acetaminophen (B1664979) using electropolymerized films of supramolecular tetraruthenated porphyrins on electrode surfaces. The interaction between the analyte and the sensor results in a linear relationship between the analyte concentration and the anodic peak current in cyclic voltammetry.

| Analyte | Porphyrin System | Detection Method | Result |

|---|---|---|---|

| Mercury (Hg2+) | Copolymer of 5-(p-acryloyloxyphenyl)-10,15,20-triphenylporphyrin and N,N-dimethylacrylamide | UV-visible Absorption Spectroscopy | A new peak appears at 456 nm upon Hg2+ binding, causing a color change from brown-red to green. |

| Acetaminophen | Electropolymerized supramolecular film of a manganese(III) tetra(4-pyridyl)porphyrin derivative | Cyclic Voltammetry | The modified electrode shows a linear relationship between the anodic peak current and acetaminophen concentration. |

| Ammonia (NH3) | Cobalt(III) complex of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (B1460010) on SWCNTs | Chemoresistor | The sensor showed high response to NH3, with performance tuned by the metal's oxidation state and porphyrin structure. |

Quantum Materials and Spintronic Devices

The field of molecular magnetism and spintronics seeks to use individual molecules to store and process information, with porphyrins emerging as a powerful platform. researchgate.netresearchgate.net Magnetism in these systems can arise from d- or f-block metal ions or from unpaired π-electrons within the organic molecule itself. researchgate.netresearchgate.net this compound serves as an ideal scaffold for designing such materials. Its central cavity can encapsulate spin-bearing metal ions like iron (Fe), cobalt (Co), or manganese (Mn), making the resulting complex a component for molecular spintronic devices. porphychem.comchemrxiv.org

The magnetic properties of these metalloporphyrins are governed by a delicate interplay between the d-electrons of the central metal and the delocalized π-electrons of the porphyrin ring. researchgate.net Adding axial ligands to the metal center is a well-established route to alter the magnetochemistry of the complex. chemrxiv.org The pyridyl groups of this compound can act as built-in ligands to coordinate to other metal centers, forming extended, self-assembled magnetic arrays. This coordination can trigger spin-state changes in the metal centers, a critical function for creating molecular switches. researchgate.net For instance, studies on iron-porphyrin complexes show that the choice of axial ligand significantly influences the magnetic anisotropy, a key parameter for developing single-molecule magnets. chemrxiv.org

Molecular Electronics and Functional Devices

In molecular electronics, individual molecules are used as active components in electronic circuits. This compound is of significant interest as a bifunctional porphyrin-based linker for creating such devices through supramolecular chemistry. chemimpex.comfrontierspecialtychemicals.com In this context, the porphyrin macrocycle acts as a molecular wire or rigid rod, while the two opposing pyridyl groups function as "alligator clips" that can coordinate to metal ions, linking molecules into larger, well-defined structures. frontierspecialtychemicals.com

This self-assembly approach, driven by the coordination of the pyridyl groups to metal complexes, allows for the construction of nanoscale architectures with high precision. nih.gov Researchers have used porphyrins with pyridyl functionalities to build complex structures like platinum(II) metallatriangles and large, square-planar arrays composed of nine porphyrin units held together by palladium ions. frontierspecialtychemicals.comnih.gov These highly organized assemblies are precursors to functional nanoscale devices. nih.gov The ability to fine-tune the components and self-assembly kinetics allows for control over the size and properties of the resulting nanostructures, which can then be deposited on surfaces to fabricate devices for optoelectronics and light harvesting. nih.govresearchgate.net

| Assembly Type | Porphyrin Linker(s) | Metal Node | Application Area |

|---|---|---|---|

| Platinum(II) Metallatriangle | This compound | Platinum(II) complex | Construction of discrete, functional metallacycles. frontierspecialtychemicals.com |

| Square Planar Nonamer Array | L-shaped, T-shaped, and X-shaped pyridyl-porphyrins | Palladium dichloride (trans-PdCl2) | Precursors for nanoscale optical and electronic devices. nih.gov |